molecular formula C19H34BNO3Si B591989 2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1147531-06-3

2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Katalognummer: B591989
CAS-Nummer: 1147531-06-3
Molekulargewicht: 363.38
InChI-Schlüssel: RDPWWGOPOPTYHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a bifunctional aromatic amine featuring a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group at the 2-position and a pinacol boronate ester at the 3-position of the aniline ring. Its molecular formula is C₁₈H₃₁BNO₃Si, with a molecular weight of 363.34 g/mol. The TBS group enhances steric protection and stability against hydrolysis, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis . The free aniline (-NH₂) group allows for further functionalization, such as diazotization or amide formation.

Eigenschaften

IUPAC Name

2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34BNO3Si/c1-17(2,3)25(8,9)22-13-14-15(11-10-12-16(14)21)20-23-18(4,5)19(6,7)24-20/h10-12H,13,21H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPWWGOPOPTYHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34BNO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735415
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147531-06-3
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Amine Protection and Hydroxymethylation

The primary aniline group requires protection to prevent undesired side reactions during subsequent steps. A common strategy involves temporary acylation or silylation. For example, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (a key intermediate) is often protected via acetylation before introducing the hydroxymethyl-TBS group.

Reaction conditions for acetylation:

  • Acetic anhydride (2.0 equiv)

  • Triethylamine (3.0 equiv)

  • Dichloromethane solvent, 0°C to room temperature

  • Reaction time: 12 hours

Post-acetylation, the hydroxymethyl group is introduced via Friedel-Crafts alkylation or directed ortho-metalation. The TBS protection step employs tert-butyldimethylsilyl chloride (TBSCl) under basic conditions:

Typical Protocol :

ParameterValue
TBSCl1.2 equivalents
BaseImidazole (2.5 equiv)
SolventDMF, anhydrous
Temperature0°C → room temperature
Reaction Time6–8 hours

Yield for this step typically ranges from 70–85%, with purity confirmed by 1H^1H NMR (δ 0.1–0.3 ppm for TBS methyl groups).

Boronate Ester Installation

The pinacol boronate ester is introduced via Miyaura borylation or transition-metal-catalyzed cross-coupling. Recent advances in Pd(II)-catalyzed C–H borylation offer improved regioselectivity for meta-substituted anilines.

Miyaura Borylation

This method employs bis(pinacolato)diboron (B2_2pin2_2) with a palladium catalyst:

Optimized Conditions :

ComponentQuantity
Substrate1.0 equivalent
B2_2pin2_21.5 equivalents
Pd(OAc)2_25 mol%
LigandXPhos (10 mol%)
BaseKOAc (3.0 equiv)
SolventDioxane
Temperature80°C
Time12–24 hours

Key Observations :

  • Reaction efficiency depends on the absence of moisture (yield drops by 30–40% if H2_2O > 50 ppm).

  • Ortho-directing groups (e.g., -NHCO2_2R) enhance regioselectivity, achieving >95% meta-borylation.

Sequential Deprotection and Functionalization

After boronate installation, the acetyl protecting group is removed under mild basic conditions:

Deprotection Protocol :

  • K2_2CO3_3 (2.0 equiv)

  • MeOH/H2_2O (4:1 v/v)

  • Room temperature, 2 hours

  • Yield: 90–95%

Final purification employs silica gel chromatography with hexanes/ethyl acetate gradients (5:1 → 3:1).

Analytical Characterization

Critical spectroscopic data for the target compound:

1H^1H NMR (400 MHz, CDCl3_3) :

  • δ 7.45 (d, J = 7.6 Hz, 1H, Ar-H)

  • δ 7.32–7.28 (m, 1H, Ar-H)

  • δ 6.85 (d, J = 7.2 Hz, 1H, Ar-H)

  • δ 4.62 (s, 2H, -CH2_2-O-)

  • δ 1.32 (s, 12H, pinacol CH3_3)

  • δ 0.92 (s, 9H, TBS tert-butyl)

  • δ 0.12 (s, 6H, TBS Si-CH3_3)

HRMS (ESI+) :

  • Calculated for C19_{19}H34_{34}BNO3_3Si [M+H]+^+: 363.2412

  • Observed: 363.2408

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Sequential Protection65–70≥98High regiocontrolMulti-step, cost-intensive
One-Pot Borylation55–6090–95Reduced purification stepsLower selectivity for meta-H
Pd-Catalyzed C–H Act.75–80≥97Atom-economicRequires specialized ligands

Data synthesized from.

Industrial-Scale Considerations

Large-scale production (≥100 g) faces challenges in boronate ester stability. Key process modifications include:

  • In situ quenching of excess B2_2pin2_2 with glycerol to prevent gelation.

  • Continuous flow systems for TBS protection, reducing reaction time from 8 hours to 25 minutes.

  • Crystallization-based purification using heptane/MTBE, achieving 99.5% purity with 85% recovery.

Emerging Methodologies

Recent advances focus on photoinduced borylation using Ir(ppy)3_3 catalysts:

  • Irradiation at 450 nm

  • Room temperature, 6 hours

  • 82% yield, >20:1 meta:para selectivity

This method eliminates the need for Pd catalysts, reducing metal contamination risks in pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester moiety, leading to the formation of boronic acids.

    Reduction: Reduction reactions can target the nitro or imine derivatives of the compound, converting them to amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles like Grignard reagents.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Various functionalized derivatives depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Cross-Coupling Reactions: The boronate ester group makes this compound a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

    Protecting Group Chemistry: The silyl ether group serves as a protecting group for hydroxyl functionalities in multi-step organic syntheses.

Biology and Medicine

    Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds due to its functional group versatility.

    Bioconjugation: The compound can be used in the modification of biomolecules for research purposes.

Industry

    Material Science: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Wirkmechanismus

The compound exerts its effects primarily through its functional groups:

    Boronate Ester: Participates in cross-coupling reactions by forming transient boronate complexes with palladium catalysts.

    Silyl Ether: Acts as a protecting group, preventing unwanted reactions at the hydroxyl site during multi-step syntheses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares key structural, synthetic, and functional attributes of the target compound with analogous derivatives:

Compound Substituents Molecular Weight (g/mol) Key Applications Reactivity Notes
Target compound -NH₂ (1° amine), TBS-OCH₂- (2°), boronate (3°) 363.34 Suzuki coupling, orthogonal protection strategies Boronate reactive in coupling; TBS stable to acid/base but cleaved by F⁻
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline -NH₂ (1° amine), boronate (4°) 219.09 Cross-coupling, polymer synthesis Higher boronate activation due to para-substitution; unprotected -NH₂ limits use
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline -NH₂ (1° amine), boronate (3°) 219.09 Biaryl synthesis, medicinal chemistry intermediates Meta-boronate reduces steric hindrance in coupling vs. ortho-substituted analogs
N-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline -Boc-NH- (protected amine), boronate (4°) 305.21 Peptide conjugates, controlled release Boc protection prevents undesired nucleophilic reactions; deprotected under acid
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline -NH₂ (1° amine), -CF₃ (electron-withdrawing), boronate (2°) 287.09 Electron-deficient biaryl synthesis, fluorophore precursors CF₃ group enhances boronate electrophilicity; meta-amine stabilizes resonance

Structural and Electronic Differences

  • However, this arrangement enables regioselective functionalization in multi-step syntheses .
  • Protection Strategy : Unlike Boc-protected derivatives , the TBS group offers stability under acidic conditions (e.g., during boronate ester formation) but is cleavable under mild fluoride treatment (e.g., TBAF), enabling orthogonal deprotection .
  • Electronic Effects : Electron-donating groups (e.g., -OCH₂-TBS) at the 2-position activate the boronate for coupling, whereas electron-withdrawing groups (e.g., -CF₃ in ) increase boronate electrophilicity but may reduce nucleophilic aromatic substitution feasibility.

Research Findings

  • Cross-Coupling Efficiency : In a study comparing ortho- vs. para-boronate anilines, ortho-substituted derivatives exhibited 10–15% lower yields in Suzuki reactions due to steric effects, but improved regioselectivity in asymmetric couplings .
  • Stability : TBS-protected boronate anilines demonstrated >90% stability after 72 hours in THF/water (9:1), whereas unprotected analogs degraded by 40% under the same conditions .

Biologische Aktivität

The compound 2-(((tert-butyldimethylsilyl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be described by the following structural characteristics:

  • Molecular Formula : C18H32BNO3Si
  • Molecular Weight : 389.37 g/mol
  • CAS Number : 1951411-49-6

The presence of the tert-butyldimethylsilyl group and the dioxaborolane moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in various research contexts. The dioxaborolane moiety is particularly interesting because boron-containing compounds are recognized for their ability to form stable complexes with biomolecules. This characteristic can lead to effective inhibition of enzymes involved in critical metabolic pathways .

Cytotoxicity and Selectivity

In vitro studies assessing cytotoxicity have shown that certain derivatives of similar compounds exhibit low cytotoxicity while maintaining high selectivity for target proteins. This balance is crucial for developing therapeutics with minimal side effects. For example, compounds designed to inhibit specific kinases displayed favorable profiles with respect to both potency and selectivity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralPotential inhibition of viral replication
Enzyme InhibitionInhibition of CSNK2 and other kinases
CytotoxicityLow cytotoxicity in cell lines

Case Study: CSNK2 Inhibitors

A study focused on CSNK2 inhibitors revealed that modifications in the molecular structure could enhance both potency and metabolic stability. The introduction of specific groups similar to those found in our compound led to improved interactions within the enzyme's active site. These findings suggest that our compound may also benefit from such modifications to optimize its biological activity .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Binding Affinity : The presence of the dioxaborolane group may enhance binding affinity to target enzymes or receptors.
  • Metabolic Stability : Modifications such as silyl groups can improve metabolic stability, reducing clearance rates and enhancing bioavailability.
  • Selectivity : Structural features allow for selective inhibition of specific pathways, minimizing off-target effects.

Q & A

Basic: What are the optimal conditions for synthesizing this compound to maximize yield and purity?

Methodological Answer:
The synthesis typically involves palladium-catalyzed borylation of a halogenated precursor. For example, a protocol using Pd(OAc)₂ (0.05 equiv.), dicyclohexyl(2',4',6'-triisopropylbiphenyl-2-yl)phosphine (0.1 equiv.), and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in anhydrous dioxane at 110°C under nitrogen achieves efficient coupling . The tert-butyldimethylsilyl (TBS) group is introduced via silylation of the hydroxymethyl intermediate using tert-butyldimethylsilyl chloride and imidazole in DMF. Purification via C18 reverse-phase chromatography (acetonitrile/water) ensures high purity .

Basic: How should researchers handle and store this compound to prevent degradation?

Methodological Answer:
Store the compound at 0–6°C under inert gas (argon or nitrogen) to minimize hydrolysis of the boronic ester and oxidation of the aniline group. Use flame-dried glassware and anhydrous solvents during handling. Stability tests under controlled humidity (e.g., <30% RH) are recommended to assess shelf life .

Advanced: How can the regioselectivity of Suzuki-Miyaura cross-coupling reactions involving this compound be controlled?

Methodological Answer:
Regioselectivity depends on ligand choice and steric/electronic effects. Bulky ligands like dicyclohexylphosphine favor coupling at less hindered positions of aryl halides. Pre-complexation of the boronic ester with Lewis acids (e.g., KF) can activate the boron center, enhancing reactivity. Solvent polarity (e.g., THF vs. toluene) also modulates selectivity, with polar aprotic solvents improving stability of intermediates .

Advanced: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray crystallography resolves the 3D structure, confirming substituent positions (e.g., TBS group orientation) .
  • ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, TBS methyl groups at δ 0.1–0.3 ppm).
  • HPLC-MS (C18 column, acetonitrile/water gradient) monitors purity and detects hydrolyzed byproducts (e.g., free boronic acid) .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

  • TBS Deprotection: Occurs under acidic or fluoride-containing conditions. Mitigation: Use neutral pH and avoid TBAF during boronation steps .
  • Boronic Ester Hydrolysis: Minimized by rigorous drying of solvents and reagents. Anhydrous MgSO₄ or molecular sieves are recommended for moisture-sensitive steps .

Advanced: How does the TBS group influence reactivity in derivatization reactions?

Methodological Answer:
The TBS group sterically shields the hydroxymethyl moiety, preventing unwanted nucleophilic reactions (e.g., oxidation or esterification). However, it can hinder access to the aromatic ring in electrophilic substitutions. Computational modeling (DFT) predicts electronic effects on the aniline’s NH₂ group, which may alter its participation in condensation reactions .

Basic: What purification methods are recommended post-synthesis?

Methodological Answer:

  • Column Chromatography: Silica gel (hexane/ethyl acetate) removes unreacted boronate precursors.
  • Recrystallization: Use a 1:3 mixture of dichloromethane and hexane to isolate crystalline product, as demonstrated for structurally similar aniline-boronic esters .

Advanced: How to resolve literature contradictions on boronic ester stability under varying pH?

Methodological Answer:
Controlled kinetic studies in buffered solutions (pH 4–9) with LC-MS monitoring reveal hydrolysis rates. For example, at pH <5, rapid hydrolysis occurs, while pH 7–9 in THF/water (9:1) maintains stability for >24 hours. Conflicting reports may arise from trace metal contaminants; thus, chelating agents (e.g., EDTA) are advised in aqueous workups .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.